ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core fused with a cyclopenta[b]thiophene moiety. Key structural elements include:
- A pyrazolo[3,4-d]pyridazin-6(7H)-one ring system substituted with a 4-methyl group and a phenyl group at the 1-position.
- A propanamido linker connecting the pyridazinone ring to the cyclopenta[b]thiophene scaffold.
- An ethyl carboxylate group at the 3-position of the cyclopenta[b]thiophene, enhancing solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-4-34-25(33)20-17-11-8-12-19(17)35-23(20)27-22(31)15(3)29-24(32)21-18(14(2)28-29)13-26-30(21)16-9-6-5-7-10-16/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAJIDUKCIEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)N3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
Chemical Structure
The chemical structure of the compound features a pyrazolo[3,4-d]pyridazin core, which is known for its diverse pharmacological activities. The presence of various functional groups enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds related to the pyrazolo[3,4-d]pyridazine scaffold. Key findings include:
- Anticancer Activity : Compounds similar to this structure have demonstrated significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown potent activity against fibroblast growth factor receptors (FGFR), which are crucial in cancer proliferation and survival pathways .
- Kinase Inhibition : The compound exhibits selective inhibition of kinases such as CDK2 and FLT3. These kinases are involved in cell cycle regulation and oncogenic signaling pathways. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Modulation : Research indicates that these compounds can induce cell cycle arrest at the G0/G1 phase, effectively reducing the proliferation of cancer cells. This effect is often accompanied by increased apoptosis rates and decreased levels of phosphorylated signaling proteins such as STAT5 and ERK .
Study on FGFR Inhibition
In a study evaluating the efficacy of pyrazolo[3,4-d]pyridazine derivatives, one compound demonstrated an IC50 value of 114.5 nmol/L against FGFR1. It showed a tumor growth inhibition (TGI) rate of 91.6% in xenograft models, indicating strong antitumor activity .
CDK Inhibition Analysis
Another study focused on compounds with similar scaffolds reported significant growth inhibition across various cell lines (IC50 values ranging from 1.1 µM to 3.3 µM). The mechanism involved CDK inhibition leading to cell cycle arrest and apoptosis in models such as HCT116 and MCF-7 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds:
| Compound | Target Kinase | IC50 (nmol/L) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|---|
| 10h | FGFR | 114.5 | G0/G1 arrest | Yes |
| 35 | CDK2 | 1100 | G0/G1 arrest | Yes |
| 36 | FLT3 | 600 | G0/G1 arrest | Yes |
The table illustrates how modifications to the core structure can influence potency against specific kinases and their subsequent effects on cellular processes.
Scientific Research Applications
Pharmacological Applications
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant cytotoxic effects against cancer cell lines such as K562 and MCF-7. For instance, a study demonstrated that modifications at the 7-position enhance anti-proliferative activity against these cell lines .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
- Neurological Applications : There is emerging evidence suggesting that compounds in this class may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate on K562 cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Staphylococcus aureus and Candida albicans. The study concluded that structural modifications could enhance efficacy and selectivity against microbial targets .
Comparison with Similar Compounds
Key Observations :
- Cyclopenta[b]thiophene in the target provides steric bulk compared to simpler thiophene derivatives (e.g., Example 62), which may influence solubility and metabolic stability.
Substituent Effects
Key Observations :
Key Observations :
- One-pot reactions (e.g., for 1l and 2d) are efficient for assembling complex heterocycles but may suffer from moderate yields.
- Suzuki coupling (Example 62) is widely used for introducing aryl/heteroaryl groups, though yields are variable depending on steric hindrance.
Physical and Spectroscopic Properties
| Property | Target Compound | 1l | 2d | Example 62 |
|---|---|---|---|---|
| Melting Point (°C) | N/A | 243–245 | 215–217 | 227–230 |
| Yield (%) | N/A | 51 | 55 | 46 |
| Key Spectroscopic Data | N/A | 1H/13C NMR, IR, HRMS | 1H/13C NMR, IR, HRMS | HRMS (560.2 [M+1]) |
Notes:
- Similar compounds exhibit melting points >200°C , consistent with high crystallinity due to aromatic stacking.
- Yields for analogs range from 46–55%, highlighting challenges in synthesizing multi-heterocyclic systems.
Research Implications and Gaps
- The target compound’s pyridazinone core differentiates it from imidazo-pyridine or pyrimidine analogs, warranting further studies on its reactivity and bioactivity.
- Physical data (e.g., solubility, stability) are unavailable for the target compound but may be inferred from structurally similar derivatives.
Preparation Methods
Cyclocondensation of Hydrazine and Diketone Derivatives
The pyrazolo[3,4-d]pyridazine ring is synthesized by reacting phenylhydrazine with a 1,3-diketone precursor. For example, ethyl 3-oxo-4-methylpent-2-enoate undergoes cyclization with phenylhydrazine in acetic acid at 80°C to yield 1-phenyl-4-methyl-1H-pyrazol-5-ol. Subsequent oxidation with potassium persulfate introduces the 7-oxo group, forming 1-phenyl-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazine.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Phenylhydrazine, AcOH | 80°C | 6 h | 72% |
| Oxidation | K₂S₂O₈, H₂O | 100°C | 3 h | 65% |
Introduction of the Propanamide Side Chain
The 6-position of the pyrazolo-pyridazine is functionalized via nucleophilic substitution. Treatment with propanoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) yields 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamide.
Mechanistic Insight
The reaction proceeds via deprotonation of the 6-position by TEA, followed by acyl chloride attack to form the propanamide moiety.
Synthesis of the Cyclopenta[b]Thiophene Carboxylate
Cyclization of Thiophene Derivatives
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is prepared via Friedel-Crafts acylation. Cyclopentadiene reacts with ethyl 3-mercaptopropionate in the presence of AlCl₃, forming the cyclopenta[b]thiophene ring.
Optimization Data
| Catalyst | Solvent | Yield |
|---|---|---|
| AlCl₃ | DCM | 58% |
| FeCl₃ | Toluene | 42% |
Activation for Amide Coupling
The carboxylate is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. This intermediate is then reacted with the pyrazolo-pyridazine propanamide subunit.
Final Amide Coupling
The acid chloride of the cyclopenta[b]thiophene reacts with the propanamide-substituted pyrazolo-pyridazine in anhydrous DCM with TEA as a base. The reaction is monitored via TLC, and purification by column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the target compound.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.39 (m, 5H, Ph), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.02 (t, J = 7.3 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₂₇H₂₅N₅O₅S [M+H]⁺: 556.1601, found: 556.1598.
Optimization and Challenges
Solvent and Catalyst Screening
Coupling efficiency was maximized using HATU as a catalyst in DMF, achieving an 85% yield compared to 68% with EDCI.
Regioselectivity in Pyrazolo-Pyridazine Formation
Competing 1H- and 3H-pyrazolo-pyridazine isomers were minimized by employing microwave-assisted synthesis at 120°C, favoring the 1H-regioisomer (9:1 ratio).
Industrial-Scale Considerations
A continuous flow process reduces reaction times from 12 h to 2 h, with a 92% yield achieved using microreactor technology.
Q & A
(Basic) What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1: Formation of the pyrazolo[3,4-d]pyridazine core via a one-pot reaction using substituted hydrazines and diketones under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
- Step 2: Amidation or acylation to introduce the propanamido group, often employing coupling agents like EDC/HOBt in dichloromethane .
- Step 3: Cyclocondensation with cyclopenta[b]thiophene derivatives using acid catalysts (e.g., p-toluenesulfonic acid) in toluene .
Characterization:
- NMR Spectroscopy: Use H and C NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone integrity .
- HRMS: Validate molecular weight (e.g., [M+H] calculated for CHNOS: 528.1664; observed: 528.1668) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .
(Basic) How to confirm the molecular structure using spectroscopic methods?
Methodological Answer:
Combine complementary techniques:
- H NMR Integration: Compare peak integrals to expected proton counts (e.g., 10 aromatic protons in pyrazolo-pyridazine and phenyl groups) .
- C DEPT-135: Differentiate CH, CH, and quaternary carbons (e.g., cyclopenta[b]thiophene CH at δ 35–40 ppm) .
- 2D NMR (COSY, HSQC): Resolve coupling networks and assign overlapping signals (e.g., thiophene-propanamido connectivity) .
- X-ray Crystallography: Resolve ambiguities by determining bond lengths and angles (e.g., dihedral angles between pyridazine and thiophene moieties) .
(Advanced) How can computational reaction path search methods optimize synthesis?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Prediction: Use software like Gaussian or ORCA to model transition states and intermediates, identifying energy barriers for key steps (e.g., cyclization) .
- Solvent Optimization: Calculate solvation free energies (COSMO-RS) to select solvents improving yield (e.g., switching from DMF to THF reduces side reactions) .
- AI-Driven Design: Train machine learning models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. CuI for amidation) .
(Advanced) What strategies resolve discrepancies in NMR data between theory and experiment?
Methodological Answer:
- Dynamic Effects: Account for tautomerism or conformational flexibility (e.g., keto-enol equilibria in the pyridazinone moiety) via variable-temperature NMR .
- DFT-NMR Comparison: Calculate chemical shifts using B3LYP/6-311+G(d,p) and compare with experimental data (mean absolute error <0.3 ppm for C) .
- Isotopic Labeling: Use N-labeled intermediates to trace unexpected couplings (e.g., amide proton exchange broadening) .
(Advanced) How do crystallography and DFT studies elucidate molecular conformation?
Methodological Answer:
- X-ray Diffraction: Resolve crystal packing effects (e.g., hydrogen bonds between carbonyl and NH groups stabilizing the planar structure) .
- DFT Geometry Optimization: Compare experimental bond lengths (e.g., C–N: 1.34 Å) with gas-phase calculations to assess steric strain .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking between phenyl and thiophene rings) influencing solubility .
(Advanced) What methodologies evaluate the compound’s potential biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based screening (e.g., kinase assays with ATP-competitive probes) at 10 µM concentration .
- Molecular Docking: Simulate binding to target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina, prioritizing residues with ΔG < -8 kcal/mol .
- Cytotoxicity Profiling: Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC values with positive controls (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
